molecular formula C10H9N B594476 2-Cyclopropyl-5-ethynylpyridine CAS No. 1256817-44-3

2-Cyclopropyl-5-ethynylpyridine

Cat. No.: B594476
CAS No.: 1256817-44-3
M. Wt: 143.189
InChI Key: FONCFFVGYOOJQS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethynylpyridine is a pyridine derivative characterized by a cyclopropyl substituent at the 2-position and an ethynyl group at the 5-position.

Properties

IUPAC Name

2-cyclopropyl-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-8-3-6-10(11-7-8)9-4-5-9/h1,3,6-7,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCFFVGYOOJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726189
Record name 2-Cyclopropyl-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256817-44-3
Record name 2-Cyclopropyl-5-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256817-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-ethynylpyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropylpyridine with ethynylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropyl-5-ethynylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethynylpyridine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity, which can enhance the compound’s binding affinity to target proteins and enzymes. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 2-cyclopropyl-5-ethynylpyridine, differing primarily in substituent groups or backbone modifications:

Compound Name Substituents CAS Number Key Suppliers (as reported)
This compound 2-cyclopropyl, 5-ethynyl Not Provided Limited commercial availability
2-(Cyclopropylmethoxy)-5-ethynylpyridine 2-(cyclopropylmethoxy), 5-ethynyl 1224719-31-6 1 supplier
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde 2-(cyclopropylmethoxy), 5-ethyl 883525-02-8 6 suppliers

Functional Group Impact on Properties

Ethynyl vs. Ethyl Substituents Ethynyl Group (C≡CH): Enhances reactivity in Sonogashira or Huisgen cycloaddition reactions due to terminal alkyne functionality. Ethyl Group (CH₂CH₃): Introduces hydrophobicity and electron-donating effects, which may stabilize charge-transfer interactions. For example, 2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is utilized in fragrance synthesis due to its aldehyde functionality .

Cyclopropyl vs. Cyclopropylmethoxy Attachment: The methoxy linker in 2-(cyclopropylmethoxy)-5-ethynylpyridine increases solubility in polar solvents while maintaining steric bulk. This modification is common in drug candidates targeting G protein-coupled receptors .

Notes

  • Structural comparisons in academic literature typically focus on substituent electronic profiles and steric maps, as outlined in standard results and discussion frameworks .

Biological Activity

2-Cyclopropyl-5-ethynylpyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with a cyclopropyl group at the second position and an ethynyl group at the fifth position, which contribute to its unique chemical properties and biological interactions. The following article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9N
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 1256817-44-3

The biological activity of this compound is primarily attributed to its structural features:

  • Conformational Rigidity : The cyclopropyl group enhances the compound's binding affinity to target proteins and enzymes, influencing various biological pathways.
  • Target Interactions : The ethynyl group allows for participation in substitution reactions, potentially leading to the formation of various biologically active derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various pyridine derivatives, including this compound, found that this compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Evaluation of Anticancer Effects :
    Another investigation focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in HeLa cells through mitochondrial pathway activation. The results indicated a promising avenue for further exploration in cancer therapeutics.

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